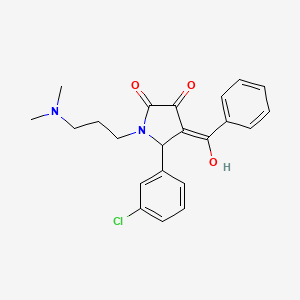![molecular formula C20H15N3S2 B11092582 3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B11092582.png)
3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenylhydrazono group attached to the benzothiazole core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE typically involves a multi-step process. One common method includes the condensation of 2-mercaptobenzothiazole with phenylhydrazine in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the phenylhydrazono group, often involving diazotization and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides); reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated benzothiazole derivatives
Scientific Research Applications
3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of the target compound, known for its vulcanization properties in the rubber industry.
Benzothiazole: The parent compound, widely studied for its diverse biological activities.
Phenylhydrazine: A key reagent in the synthesis, used in various organic transformations.
Uniqueness
3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE stands out due to the presence of the phenylhydrazono group, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C20H15N3S2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C20H15N3S2/c24-20-23(17-13-7-8-14-18(17)25-20)19(15-9-3-1-4-10-15)22-21-16-11-5-2-6-12-16/h1-14,21H/b22-19+ |
InChI Key |
ICLADYWKYSMLMP-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N3C4=CC=CC=C4SC3=S |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N3C4=CC=CC=C4SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 4-[[[(dimethylamino)sulfonyl]phenylamino]methyl]-1-methoxy-2-nitro-](/img/structure/B11092501.png)
![7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092509.png)
![2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11092513.png)
![8-(biphenyl-4-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11092517.png)
![5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11092520.png)
![2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide](/img/structure/B11092525.png)
![3-Benzyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11092529.png)
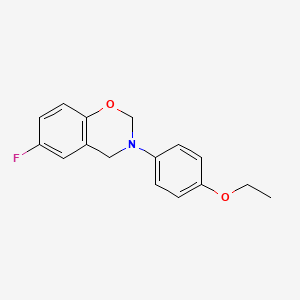
![1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11092542.png)
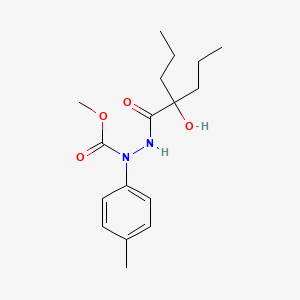
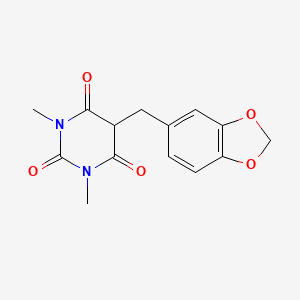
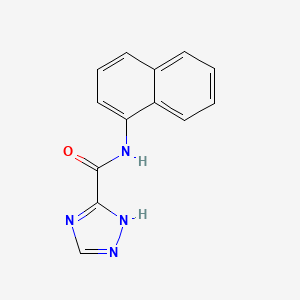
![(4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11092563.png)
